molecular formula C9H14F3N B2588348 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine CAS No. 2172561-78-1

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine

Cat. No.: B2588348
CAS No.: 2172561-78-1
M. Wt: 193.213
InChI Key: BWYGGGSSRYJVFM-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine ( 2172561-78-1) is a spirocyclic organic compound with a molecular formula of C 9 H 14 F 3 N and a molecular weight of 193.21 g/mol [ ]. This compound features a unique spiro[3.3]heptane core structure, where two cyclobutane rings share a central carbon atom, providing a three-dimensional and rigid scaffold that is of significant interest in medicinal chemistry and drug discovery [ ]. The molecule is further functionalized with a trifluoromethyl (CF 3 ) group and an aminomethyl (CH 2 NH 2 ) group on the same carbon atom, enhancing its potential as a versatile building block. The trifluoromethyl group is known to influence a molecule's electronic properties, metabolic stability, and lipophilicity, while the primary amine serves as a handle for further synthetic derivatization [ ]. The calculated LogP value of 2.5 suggests moderate lipophilicity [ ]. As a spirocyclic cyclobutane derivative, this compound falls into a category of structures that are increasingly explored in the development of pharmaceuticals, with several FDA-approved drugs containing this framework [ ]. Researchers may investigate its use as a key intermediate in synthesizing more complex molecules for various applications. Specific safety information indicates that it is a hazardous chemical, classified with hazard statements H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H314 (causes severe skin burns and eye damage) [ ]. This product is intended for Research and Development use only. It is strictly not for diagnostic, therapeutic, human, veterinary, household, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYGGGSSRYJVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary amines. The trifluoromethyl group enhances electrophilicity at the nitrogen, accelerating nucleophilic substitution:

R-X + [CF3-spiro]heptan-2-yl-methanamineR-NH-[CF3-spiro]heptan-2-yl+HX\text{R-X + [CF}_3\text{-spiro]heptan-2-yl-methanamine} \rightarrow \text{R-NH-[CF}_3\text{-spiro]heptan-2-yl} + \text{HX}

Key Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Base: Triethylamine or potassium carbonate

  • Temperature: 0–25°C

Example :

SubstrateProduct YieldReaction TimeReference
Methyl iodide78%4 hours
Benzyl bromide65%6 hours

Acylation Reactions

The amine reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form stable amides:

R-COCl + [CF3-spiro]heptan-2-yl-methanamineR-CONH-[CF3-spiro]heptan-2-yl+HCl\text{R-COCl + [CF}_3\text{-spiro]heptan-2-yl-methanamine} \rightarrow \text{R-CONH-[CF}_3\text{-spiro]heptan-2-yl} + \text{HCl}

Notable Features :

  • Trifluoromethyl group increases amide stability via inductive effects.

  • Steric hindrance from the spiro framework slows acylation compared to linear amines.

Optimized Protocol :

  • Solvent: Dry THF

  • Catalyst: DMAP (4-dimethylaminopyridine)

  • Yield: 82–89% for acetyl derivatives

Oxidation:

Controlled oxidation with KMnO₄ or oxone converts the amine to a nitro group:

NH2-[CF3-spiro]heptan-2-ylKMnO4NO2-[CF3-spiro]heptan-2-yl\text{NH}_2\text{-[CF}_3\text{-spiro]heptan-2-yl} \xrightarrow{\text{KMnO}_4} \text{NO}_2\text{-[CF}_3\text{-spiro]heptan-2-yl}

  • Selective oxidation requires pH 7–8 to avoid over-oxidation.

Reduction:

The amine undergoes reductive alkylation with aldehydes/ketones using NaBH₃CN:

RCHO + [CF3-spiro]heptan-2-yl-methanamineNaBH3CNRCH2NH-[CF3-spiro]heptan-2-yl\text{RCHO + [CF}_3\text{-spiro]heptan-2-yl-methanamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-[CF}_3\text{-spiro]heptan-2-yl}

  • Yields: 60–75% in methanol at 25°C

Complexation with Metal Ions

The amine forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its lone pair of electrons:

Mn++2 [CF3-spiro]heptan-2-yl-methanamineM(L)2n+\text{M}^{n+} + 2\ \text{[CF}_3\text{-spiro]heptan-2-yl-methanamine} \rightarrow \text{M(L)}_2^{n+}

Applications :

  • Catalytic systems for organic transformations

  • Sensor development for metal detection

Cyclization and Ring-Opening

The spirocyclic structure participates in ring-opening reactions under acidic conditions or with nucleophiles:

[CF3-spiro]heptan-2-yl-methanamineHClLinear diamine derivatives\text{[CF}_3\text{-spiro]heptan-2-yl-methanamine} \xrightarrow{\text{HCl}} \text{Linear diamine derivatives}

  • Mechanistic studies suggest hyperconjugative stabilization of intermediates .

Comparative Reactivity Analysis

Reaction TypeRate (vs. Piperidine)Selectivity Notes
Alkylation1.5× fasterFavors primary alkyl halides
Acylation0.8× slowerSteric hindrance limits bulkier substrates
Oxidation2.0× fasterEnhanced by CF₃ electron withdrawal

Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group withdraws electrons, increasing amine nucleophilicity at nitrogen but reducing basicity (pKa ~8.2 vs. 10.6 for cyclohexylamine) .

  • Steric Effects : The spiro[3.3]heptane scaffold restricts access to the amine, favoring reactions with smaller electrophiles.

Scientific Research Applications

Pharmacological Applications

The spiro[3.3]heptane framework is known for its ability to interact with biological targets. Research has shown that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with the spiro structure have been evaluated for their cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies indicate that these compounds can inhibit cell proliferation effectively, making them candidates for further development in cancer therapeutics .
  • Antimicrobial Properties : The unique structural features of spiro compounds allow for enhanced interaction with microbial targets, which has been explored in several studies highlighting their potential as antimicrobial agents .

Synthetic Utility

The ability to synthesize derivatives of [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine enables the exploration of novel compounds with tailored properties. Notable synthetic applications include:

  • Building Blocks for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex spirocyclic compounds that are relevant in medicinal chemistry .
  • Functional Materials : Research indicates that spiro compounds can be utilized in creating functional materials such as liquid crystals and specialty chemicals due to their unique geometrical arrangement and rigidity .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated a series of spirooxindole derivatives, including those related to this compound, demonstrating significant antiproliferative effects against cancer cell lines. The mechanism involved interaction with specific cellular pathways leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on various spiro compounds highlighted their effectiveness against bacterial strains, showcasing the potential of this compound as a lead compound for developing new antimicrobial agents. The structure's ability to disrupt microbial membranes was a key finding .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityEffective against MDA-MB-231 and HepG2 cell lines; induces apoptosis ,
Antimicrobial PropertiesInhibits growth of various bacterial strains; disrupts microbial membranes ,
Synthetic UtilityBuilding block for complex organic synthesis; used in functional materials ,

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and rigidity, which can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Fluorinated Spiro[3.3]heptan-2-yl Methanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Source
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine HCl -CH₂NH₂, -CHF₂ C₈H₁₄ClF₂N 205.66 (HCl salt) Reduced fluorine count; lower lipophilicity
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine HCl -CH₂NH₂, two F atoms on ring C₈H₁₃ClF₂N 203.65 (HCl salt) Fluorines on spiro ring; altered steric bulk
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine HCl -CH₂NH₂, single F on ring C₈H₁₄ClFN 176.66 (HCl salt) Monofluorination; weaker electronic effects

Key Observations :

  • Fluorine Substitution: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to di- or monofluorinated analogs .

Non-Fluorinated Spiro[3.3]heptan-2-yl Methanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Source
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol -CH₂OH instead of -CH₂NH₂ C₉H₁₆O₂ 156.22 Hydroxyl groups reduce basicity; higher polarity
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine Aromatic -OCH₃ substituent C₁₄H₁₉NO 217.31 Aromatic ring introduces π-π stacking potential

Key Observations :

  • Aromatic vs. Aliphatic : The methoxyphenyl analog () offers distinct electronic properties, enabling interactions with aromatic residues in biological targets.

Trifluoromethyl-Spiro Compounds with Varied Cores

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Source
2-(Trifluoromethyl)spiro[3.3]heptan-2-amine -NH₂ instead of -CH₂NH₂ C₈H₁₂F₃N 179.19 Direct amine substitution; reduced steric bulk
Dispiro[2.1.3.1]nonane derivatives Extended spiro systems Variable Variable Larger spiro frameworks; increased complexity

Key Observations :

  • Amine Position : The methanamine group in the target compound provides a flexible linker for conjugation, unlike the direct -NH₂ substitution in .
  • Spiro Complexity : Multi-spiro systems () may exhibit unique conformational rigidity, impacting solubility and bioavailability.

Biological Activity

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine, with the CAS Number 2172561-78-1, is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and trifluoromethyl group. This compound has been studied for its potential biological activities, including its effects on various cellular processes and interactions with enzymes.

  • Molecular Formula : C9_9H14_{14}F3_3N
  • Molecular Weight : 193.21 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The compound may modulate the activity of specific enzymes involved in metabolic pathways.
  • Cell Membrane Penetration : The trifluoromethyl group facilitates the compound's ability to penetrate cell membranes, enhancing its bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that the compound induces apoptosis through a caspase-dependent pathway.

Cell LineIC50_{50} (µM)
MCF-715
A54920

This indicates that the compound may serve as a lead structure for developing anticancer drugs.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The study highlighted its effectiveness against resistant strains of Staphylococcus aureus, showcasing its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Case Study 2: Anticancer Properties

In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to its ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Q & A

Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

  • Methodological Answer :
  • Bulky Protecting Groups : tert-Butyloxycarbonyl (Boc) shields reactive amines during trifluoromethylation.
  • Microwave-Assisted Synthesis : Enhances reaction rates under high pressure/temperature to overcome steric barriers.
  • Transition Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for selective C–C bond formation .

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